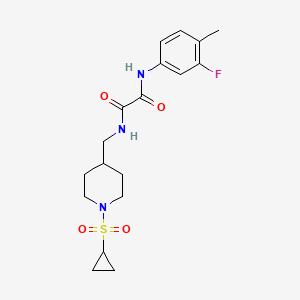

![molecular formula C12H11N5O B2913706 N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361986-05-2](/img/structure/B2913706.png)

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Microwave-Assisted Synthesis : Efficient microwave-assisted chemical processes were employed to create these analogues. Notably, thieno[3,2-d]pyrimidin-4-amines 4a and 4c demonstrated antiproliferative activity similar to MPC-6827 against human colorectal cancer cells .

- Heteroaryl Amines : Compounds containing five-membered heteroaryl amines have shown promising antiviral activity. Further modifications of these amines could lead to potential antiviral therapeutics .

- Indole Derivatives : Indole derivatives, including N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a derivative of indole) functions as a plant hormone produced during tryptophan degradation in higher plants .

Anticancer Properties

Antiviral Activity

Biological and Clinical Applications

Dihydrofolate Reductase Inhibition

Mécanisme D'action

Target of Action

The primary targets of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinases (CDKs) . CDKs are crucial proteins that regulate cell cycles and transcriptions . They are divided into subfamilies that regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) .

Mode of Action

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular functions .

Biochemical Pathways

The compound’s interaction with CDKs affects various biochemical pathways. The inhibition of CDKs disrupts the normal cell cycle and transcription processes . This disruption can lead to the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

The pharmacokinetics of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property impacts the compound’s bioavailability, influencing its therapeutic effectiveness .

Result of Action

The result of the compound’s action at the molecular and cellular level involves the effective alleviation of symptoms in disease models. For instance, in an imiquimod-induced psoriasis mouse model, oral administration of the compound showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-9(10)16-11-8-6-15-17-12(8)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABNTSMVDVUVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

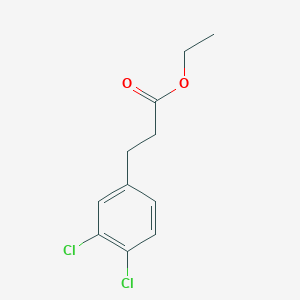

![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)

![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)

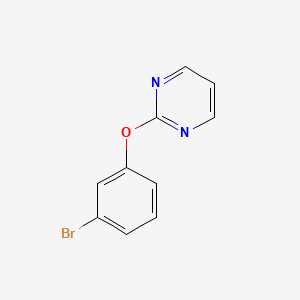

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

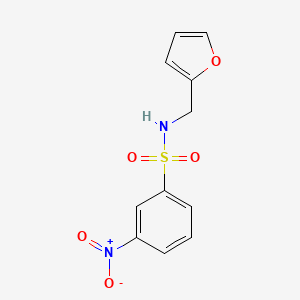

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)